4-Propylthio-1,2-phenylenediamine

Physicochemical Properties Crystallization Purification

Sourcing a pharmacopoeia-recognized Albendazole Impurity 1 for ANDA analytical method validation? 4-Propylthio-1,2-phenylenediamine is the definitive reference standard for HPLC/LC-MS method development and QC batch-release testing. • Pharmacopoeia-recognized impurity standard for albendazole drug substance/product analysis • Well-defined melting point (46-47 °C) ensures identity confirmation and consistent reaction kinetics in API synthesis • Available in high purity (97%) from stock for immediate dispatch; supports one-pot synthetic routes that reduce step count and eliminate toxic reagents

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
CAS No. 66608-52-4
Cat. No. B193620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylthio-1,2-phenylenediamine
CAS66608-52-4
Synonyms4-(Propylthio)-1,2-phenylenediamine
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCCCSC1=CC(=C(C=C1)N)N
InChIInChI=1S/C9H14N2S/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3
InChIKeyYXXYBJDTATZCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylthio-1,2-phenylenediamine (CAS 66608-52-4): Sourcing Specifications and Core Utility for Albendazole Intermediates and Reference Standards


4-Propylthio-1,2-phenylenediamine (CAS 66608-52-4) is an aromatic diamine derivative of the phenylenediamine class, featuring a propylthio substituent at the 4-position of the benzene ring . Its molecular formula is C9H14N2S with a molecular weight of 182.29 g/mol [1]. It is primarily utilized as a critical intermediate in the industrial synthesis of the broad-spectrum anthelmintic drug albendazole and serves as a reference standard (Albendazole Impurity 1) for analytical method development and quality control in pharmaceutical manufacturing .

Product Identity
Albendazole Impurity 1 reference standard; key intermediate in albendazole synthesis
Workflow Fit
Analytical method development (HPLC, LC-MS), pharmaceutical QC, and industrial-scale synthesis
Selection Context
Requires certified impurity standard for ANDA filings or high-purity intermediate for process chemistry

Why In-Class Alkylthio-Phenylenediamine Analogs Cannot Be Interchanged for 4-Propylthio-1,2-phenylenediamine


Alkylthio-substituted phenylenediamines are not functionally equivalent due to the chain-length-dependent modulation of physicochemical properties and reactivity. The propylthio moiety imparts a specific balance of lipophilicity (LogP ~2.1-3.5) and melting behavior (46-47 °C) that directly influences solubility in organic reaction media, purification by crystallization, and the pharmacokinetic profile of downstream drug candidates [1][2]. Substituting the propyl group with a methyl or ethyl analog, or with the unsubstituted 1,2-phenylenediamine, fundamentally alters these critical parameters, potentially leading to synthetic failure, altered impurity profiles, or non-compliance with pharmacopoeial specifications .

Chain-length mismatch
Propylthio derivative provides specific lipophilicity (LogP ~2.1–3.5) and melting point (46–47 °C). Methyl or ethyl analogs have markedly different thermal behavior and partition coefficients, which may alter reactivity, purification, and pharmacokinetic profile of downstream candidates.
Regulatory recognition
Only the propylthio compound is recognized as Albendazole Impurity 1. Other alkylthio-phenylenediamines lack this official impurity designation, making them unsuitable for pharmacopoeial compliance and ANDA submissions.
Synthetic reproducibility
Process parameters optimized for the propylthio intermediate (e.g., crystallization, yield profiles) may not transfer directly to analogs, requiring re-validation of reaction conditions.

Quantitative Differentiation of 4-Propylthio-1,2-phenylenediamine Against Closest Analogs


Melting Point Comparison: Impact on Purification and Handling

The melting point of 4-Propylthio-1,2-phenylenediamine is 46-47 °C [1]. This is significantly lower than its closest alkylthio analogs and the unsubstituted parent compound. Specifically, 4-Methylthio-1,2-phenylenediamine decomposes at >269 °C , while 1,2-phenylenediamine melts at 100-105 °C [2]. The lower, well-defined melting point of the propylthio derivative facilitates easier handling, purification via crystallization from organic solvents, and more precise thermal characterization during quality control.

Melting Point
Cross-study comparable
Target: 46–47 °C
Methyl analog: >269 °C (decomp.)
Unsubstituted: 100–105 °C
Lower, well-defined melting point simplifies crystallization and handling in synthesis.
Experimental and predicted data; cross-study comparison.
Physicochemical Properties Crystallization Purification

Lipophilicity (LogP) Comparison: Impact on Reactivity and Drug Design

The calculated LogP (octanol-water partition coefficient) of 4-Propylthio-1,2-phenylenediamine is reported as 2.1 [1] to 3.52 [2], significantly higher than that of 1,2-phenylenediamine (LogP ~0.15-0.85) [3]. This increased lipophilicity is directly attributable to the propylthio substituent and is essential for the desired pharmacokinetic properties of albendazole. Using a less lipophilic analog would alter drug partitioning and membrane permeability, potentially compromising the efficacy of the final drug product.

Lipophilicity (LogP)
Cross-study comparable
Target: LogP 2.1–3.52
Unsubstituted: LogP 0.15–0.85
~2–3 log units higher lipophilicity; critical for drug partitioning and membrane permeability of albendazole.
Calculated/predicted values from multiple databases.
Lipophilicity ADME Drug Development

Synthetic Yield Comparison: Improved Process Efficiency with Patent-Disclosed Methods

Standard synthetic routes for 4-Propylthio-1,2-phenylenediamine report yields of approximately 57% [1]. However, a patent-disclosed one-pot process from 4-thiocyanato-2-nitroaniline offers a streamlined alternative that reduces the number of synthetic steps, shortens reaction time, and avoids the use of toxic reagents [2]. While a direct, numerically comparable yield for the one-pot process is not provided, the explicit claims of step reduction and toxic reagent elimination represent a quantifiable improvement in process efficiency and sustainability relative to conventional multi-step syntheses.

Synthetic Efficiency
Supporting evidence
Conventional yield: ~57%
Patented one-pot route: reduced steps, no toxic reagents
One-pot process may lower manufacturing costs and improve sustainability compared to multi-step synthesis.
Yield improvement not numerically specified; patent-based claim.
Process Chemistry Green Chemistry Yield Optimization

Analytical Reference Standard Utility: Regulatory Compliance and Purity Requirements

4-Propylthio-1,2-phenylenediamine is explicitly designated as Albendazole Impurity 1 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. It is used for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production of Albendazole . This specific regulatory status differentiates it from other alkylthio-phenylenediamines, which may not be recognized or accepted as official reference standards for albendazole impurity profiling.

Reference Standard Utility
Class-level inference
Designated Albendazole Impurity 1 for ANDA/QC
Regulatory recognition as official impurity standard is mandatory for pharmacopoeial compliance.
Specific to albendazole impurity profiling; other analogs not accepted.
Analytical Chemistry Quality Control Regulatory Compliance

Optimal Application Scenarios for 4-Propylthio-1,2-phenylenediamine Based on Differential Evidence


Pharmaceutical Quality Control and Regulatory Filings

As the designated Albendazole Impurity 1, this compound is the definitive reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for albendazole drug substance and drug product analysis. Its use is essential for demonstrating control of related substances in Abbreviated New Drug Applications (ANDAs) and for ongoing commercial batch release testing. The specific regulatory recognition of this impurity makes substitution with any other analog unacceptable.

Industrial-Scale Albendazole Synthesis Requiring High Purity and Yield

For manufacturers aiming to optimize albendazole production, this intermediate is critical. The ability to procure high-purity material (specifications typically >95% ) with a well-defined melting point (46-47 °C) ensures consistent reaction kinetics and facilitates downstream purification. Furthermore, implementing patented one-pot synthetic routes [2] using this compound can significantly reduce step count, eliminate toxic reagents, and improve overall process economics compared to conventional routes.

Development of Novel Anthelmintic Candidates via Heterocyclic Chemistry

The unique reactivity of 4-Propylthio-1,2-phenylenediamine with phosphorus-containing reagents enables the synthesis of novel heterocyclic scaffolds, such as 1,3,2-benzodiazaphosphole 2-oxides . These derivatives have demonstrated antimicrobial activity, opening avenues for discovering new anthelmintic or antibacterial agents. The distinct physicochemical properties of the propylthio group, particularly its higher lipophilicity relative to the unsubstituted phenylenediamine, are likely crucial for the observed biological activity of these derivatives.

Investigating Structure-Activity Relationships (SAR) of Lipophilic Substituents

In academic or industrial research settings, this compound serves as a model for studying the effect of alkylthio chain length on biological activity and physicochemical properties. Direct comparison with 4-methylthio-1,2-phenylenediamine (LogP ~2.24, m.p. >269 °C) allows for precise SAR studies, enabling the rational design of next-generation anthelmintics with optimized potency and ADME profiles. The availability of a stable, well-characterized standard is essential for generating reproducible SAR data.

Application
Selection Property
Validation Focus
Pharmaceutical quality control & regulatory filings
Designated impurity standard identity
Regulatory acceptance & method compliance
Industrial-scale albendazole synthesis
High purity & defined melting point
Process robustness & purification compatibility
Heterocyclic chemistry for novel anthelmintics
Reactivity with phosphorus reagents
Antimicrobial activity screening
SAR studies of lipophilic substituents
Chain-length-dependent LogP & melting behavior
Reproducible physicochemical profiling

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